![molecular formula C14H13NO2 B1427165 [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid CAS No. 1243245-69-3](/img/structure/B1427165.png)
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, acidity or basicity, and reactivity with other compounds.Aplicaciones Científicas De Investigación
-
Imidazole Containing Compounds
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Pyridinium Salts
- Scientific Field : Organic Chemistry .
- Application Summary : Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
- Methods of Application : This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
- Results or Outcomes : The review does not provide specific results or outcomes, but it does highlight the broad range of applications for pyridinium salts .
-
2-Amino-4-methylpyridine
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 2-Amino-4-methylpyridine has been used in the synthesis of 2-amino-4-methyl-pyridinium 2-hydroxy-benzoate .
- Methods of Application : It is a potent inhibitor of NOS2 (iNOS) in vitro .
- Results or Outcomes : It is used as a pharmaceutical intermediate .
-
Pyridinylpyrimidines
- Scientific Field : Organic Chemistry .
- Application Summary : This compound belongs to the class of organic compounds known as pyridinylpyrimidines .
- Methods of Application : These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
- Results or Outcomes : The review does not provide specific results or outcomes, but it does highlight the broad range of applications for pyridinium salts .
-
N-(4-Pyridyl)-N-methylthiourea
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is a derivative of pyridine and thiourea .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
-
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound belongs to the class of organic compounds known as pyridinylpyrimidines .
- Methods of Application : These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
- Results or Outcomes : The review does not provide specific results or outcomes, but it does highlight the broad range of applications for pyridinium salts .
Safety And Hazards
This involves studying the toxicity of the compound, its effects on the human body, and precautions that need to be taken while handling it.
Direcciones Futuras
This involves discussing potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound in fields like medicine or materials science.
Propiedades
IUPAC Name |
2-[4-(2-methylpyridin-4-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-13(6-7-15-10)12-4-2-11(3-5-12)9-14(16)17/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPQVNYTDUMFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

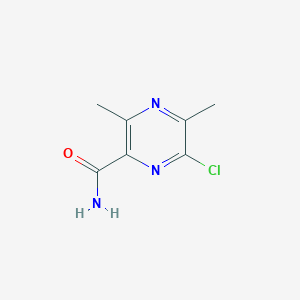
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
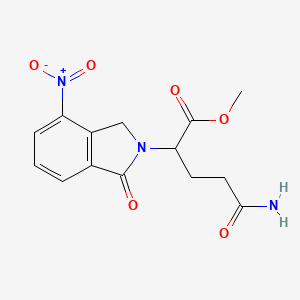
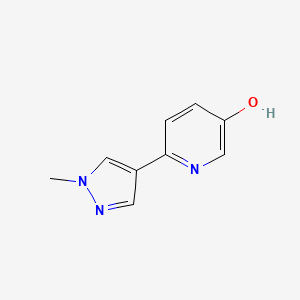


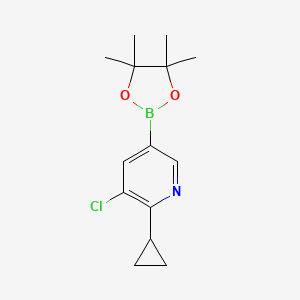
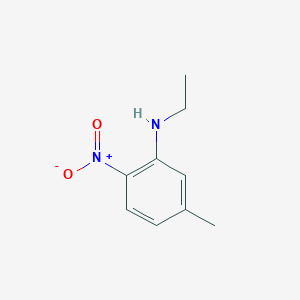



![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)
![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)